6-Isopropyl-2,3-dihydro-1H-inden-1-amine

Catalog No.
S12362497
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Isopropyl-2,3-dihydro-1H-inden-1-amine

Product Name

6-Isopropyl-2,3-dihydro-1H-inden-1-amine

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10/h3-4,7-8,12H,5-6,13H2,1-2H3

InChI Key

RMJKUZYESJIKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCC2N)C=C1

6-Isopropyl-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by its unique structure, which includes a dihydroindene framework with an isopropyl group attached. This compound is recognized for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The molecular formula of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine is C12H15NC_{12}H_{15}N, and it features a nitrogen atom in the amine functional group, which contributes to its reactivity and biological properties.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the amine group into various functional groups or further hydrogenate the compound.
  • Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

These reactions highlight the versatility of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine in synthetic organic chemistry, enabling the formation of diverse derivatives that may exhibit distinct properties and activities.

Research indicates that 6-Isopropyl-2,3-dihydro-1H-inden-1-amine may possess notable biological activities. It has been investigated for potential antimicrobial and anti-inflammatory properties. The presence of the isopropyl group enhances its lipophilicity, which may facilitate interactions with biological membranes and target proteins. This interaction could influence various biochemical pathways, making it a candidate for further exploration in drug development and therapeutic applications.

The synthesis of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine typically involves several key steps:

  • Starting Materials: The synthesis often begins with isopropylbenzene (cumene) as a precursor.
  • Friedel-Crafts Acylation: A common method includes the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, facilitated by Lewis acids such as aluminum chloride to promote the reaction.
  • Cyclization and Reduction: Following acylation, cyclization occurs to form the indene structure, followed by reduction steps to yield the final amine product.

On an industrial scale, optimized processes are employed to enhance yield and purity, utilizing continuous flow techniques and advanced purification methods like distillation and crystallization.

6-Isopropyl-2,3-dihydro-1H-inden-1-amine has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its unique structural features.
  • Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents that may target specific biological pathways.
  • Industrial Uses: It finds utility in producing fragrances and flavors due to its distinctive aroma profile.

The interaction studies of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine suggest that it may interact with various molecular targets within biological systems. These interactions can include:

  • Modulation of enzyme activity.
  • Alteration of signal transduction pathways.
  • Binding to cellular receptors or membranes.

Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 6-Isopropyl-2,3-dihydro-1H-inden-1-amine. Here are some notable examples:

Compound NameStructural FeaturesKey Differences
2,3-Dihydro-1H-Inden-1-AmineLacks the isopropyl groupLess hydrophobic; potentially altered reactivity
6-Methyl-2,3-Dihydro-1H-Inden-1-AmineContains a methyl group instead of isopropylDifferent steric effects; altered chemical properties
5-Isopropyl-IndanoneIsomeric structure with a carbonyl instead of amineDifferent functional group; affects reactivity
6-Fluoro-5-Isopropyl-Dihydroindene AmineContains a fluorine atom at position sixEnhanced lipophilicity; different biological activities

The uniqueness of 6-Isopropyl-2,3-dihydro-1H-inden-1-amines lies primarily in its hydrophobicity and steric properties imparted by the isopropyl group. These characteristics influence its reactivity and potential applications compared to similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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